Diethyl (4-cyanophenyl)phosphonate
Overview
Description
Diethyl (4-cyanophenyl)phosphonate is a chemical compound with the molecular formula C₁₁H₁₄NO₃P . It belongs to the class of phosphonates , which are organic compounds containing a phosphorus atom bonded to two oxygen atoms and one carbon atom. The compound features a cyano group (CN) attached to a phenyl ring, along with two ethyl groups linked to the phosphorus atom. It is commonly used as a phosphorylating agent in organic synthesis.
2.
Synthesis Analysis
The synthesis of Diethyl (4-cyanophenyl)phosphonate involves the reaction of 4-cyanobenzaldehyde with diethyl phosphite . The reaction typically proceeds under catalytic conditions , often employing a base or acid catalyst. The overall process can be summarized as follows:
[ \text{4-cyanobenzaldehyde} + \text{diethyl phosphite} \rightarrow \text{Diethyl (4-cyanophenyl)phosphonate} ]
3.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring substituted with a cyano group (CN) at the para position. The phosphorus atom is bonded to two ethyl groups (diethyl) and an oxygen atom. The P-C bond is crucial for its reactivity in various reactions.
4.
Chemical Reactions Analysis
Diethyl (4-cyanophenyl)phosphonate participates in several chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the C-O bond can be cleaved, yielding the corresponding phosphonic or phosphinic acid.
- Dealkylation : Removal of the ethyl groups from the phosphorus atom.
- Substitution Reactions : The cyano group can undergo nucleophilic substitution reactions.
5.
Physical And Chemical Properties Analysis
- Melting Point : Diethyl (4-cyanophenyl)phosphonate typically melts around 60-70°C .
- Solubility : It is soluble in organic solvents like acetone , ethyl acetate , and dichloromethane .
7.
Safety And Hazards
- Toxicity : As with most organic phosphonates, it should be handled with care due to its potential toxicity.
- Flammability : It is not highly flammable but should be stored away from open flames.
- Protective Measures : Use appropriate protective gear (gloves, goggles) when handling.
8.
Future Directions
Research on Diethyl (4-cyanophenyl)phosphonate could explore:
- New Synthetic Applications : Investigate novel reactions and applications.
- Biological Activity : Further study its potential as an antibacterial or antiviral agent.
properties
IUPAC Name |
4-diethoxyphosphorylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKKZGFMZJHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394207 | |
Record name | Diethyl (4-cyanophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-cyanophenyl)phosphonate | |
CAS RN |
28255-72-3 | |
Record name | Diethyl (4-cyanophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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